N-(5-chloro-2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide

Descripción

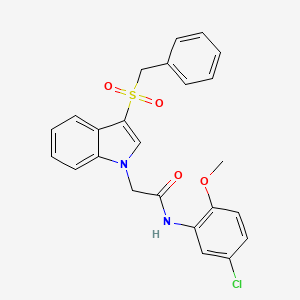

N-(5-Chloro-2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a synthetic indole-derived acetamide featuring a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a 3-phenylmethanesulfonyl-substituted indole core. The compound’s structure integrates multiple functional groups:

- Phenylmethanesulfonyl group: A sulfonyl substituent on the indole nitrogen, contributing to polarity and stability via resonance and hydrogen-bonding interactions.

- Acetamide linker: Facilitates structural diversity and modulates pharmacokinetic properties.

Propiedades

IUPAC Name |

2-(3-benzylsulfonylindol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-31-22-12-11-18(25)13-20(22)26-24(28)15-27-14-23(19-9-5-6-10-21(19)27)32(29,30)16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWIDUVXNYENSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Chemical Structure and Properties

The molecular formula of N-(5-chloro-2-methoxyphenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is C22H22ClN3O3S. The compound features a chloro-substituted methoxyphenyl group and an indole moiety, which are significant for its biological interactions.

Structure Representation

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that indole-based compounds can effectively target multiple signaling pathways involved in cancer progression.

The proposed mechanism of action for this compound includes:

- Inhibition of Protein Kinases : The compound may inhibit key protein kinases involved in cell signaling pathways.

- Induction of Apoptosis : It might trigger apoptotic pathways in cancer cells, leading to cell death.

- Anti-inflammatory Effects : Similar compounds have shown the ability to reduce inflammation, which is often linked to cancer progression.

Study 1: In Vitro Analysis

In vitro studies using various cancer cell lines (e.g., breast and colon cancer) revealed that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The IC50 values were determined, indicating effective cytotoxicity compared to control groups.

Study 2: Mechanistic Insights

Further mechanistic studies showed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to induce oxidative stress and promote apoptosis in cancer cells.

Data Table: Biological Activity Summary

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison of Indole-Acetamide Derivatives

Key Observations:

Substituent Impact on Yield :

- Lower yields (6–17%) in compounds (e.g., 10j, 10k) suggest steric hindrance or reactivity challenges with bulky groups (naphthyl, nitro) . In contrast, sulfonamide derivatives (33, 41) show moderate yields (37–39%), possibly due to optimized coupling conditions .

- The target compound’s sulfonyl group may improve solubility but could complicate synthesis due to sulfonation steps.

Bioactivity and Target Specificity: Pyridazinone-acetamide derivatives () exhibit FPR2 agonism, highlighting how heterocyclic cores (pyridazinone vs. indole) dictate receptor selectivity . Sulfonamide-containing analogs (33, 41) are designed for enzyme inhibition (e.g., COX-2), where the sulfonyl group mimics endogenous substrates .

Physicochemical Properties :

- Lipophilicity : The target compound’s phenylmethanesulfonyl group increases polarity compared to benzoyl-substituted analogs (10j–10m) . Fluorinated derivatives (41) exhibit enhanced metabolic stability due to CF3 groups .

- Melting Points : Higher melting points (190–194°C) in nitro- or chloro-substituted compounds (10j, 10l) correlate with crystallinity from planar, electron-withdrawing groups .

Pharmacological and Functional Group Comparisons

Sulfonamide vs. Benzoyl Substitutions

Heterocyclic Variations

- Indole vs. Pyridazinone Cores: Indole derivatives (target compound, 10j–10m) prioritize planar aromatic interactions, while pyridazinone-based analogs () adopt puckered conformations favorable for FPR2 binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.